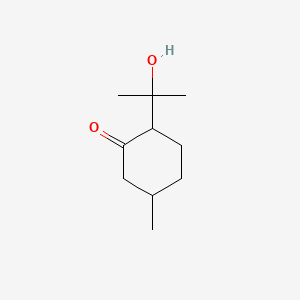8-Hydroxy-p-menthan-3-one
CAS No.: 3304-24-3
Cat. No.: VC17040396
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 3304-24-3 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-one |
| Standard InChI | InChI=1S/C10H18O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3 |
| Standard InChI Key | QNZZGEDTDYWNFN-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(C(=O)C1)C(C)(C)O |
Chemical Identity and Structural Characteristics
Molecular and Spectral Properties
8-Hydroxy-p-menthan-3-one possesses a bicyclic monoterpene backbone with a hydroxyl group at position 8 and a ketone at position 3 (Figure 1). Its IUPAC name, 8-hydroxy-p-menthan-3-one, reflects this substitution pattern . Key spectral data include:
-
Molecular Formula:
-
Kovats Retention Index (RI): 1231 on a non-polar OV-101 column under nitrogen flow .
The compound’s stereochemistry influences its reactivity and biological activity, though specific configurations require further clarification.
Synthesis Pathways and Mechanistic Insights
Acid-Catalyzed Cyclization of Citronellal
A prominent synthesis route involves the acid-catalyzed cyclization of citronellal, a monoterpene aldehyde. Under acidic conditions (e.g., sulfuric acid), citronellal undergoes intramolecular cyclization to form isopulegol intermediates, which are subsequently oxidized to yield 8-hydroxy-p-menthan-3-one . Optimized conditions (80–85°C, 30-minute reaction time) achieve conversions exceeding 90%, with acetal byproducts minimized at lower aqueous/organic phase ratios .
Table 1: Optimal Conditions for Citronellal Cyclization
| Parameter | Value |
|---|---|
| Temperature | 80–85°C |
| Catalyst (H₂SO₄) | 5–10 wt% |
| Reaction Time | 8–30 minutes |
| Aqueous/Organic Ratio | 1:2 |
Oxidation of Menthone Derivatives
Alternative routes involve the oxidation of menthone or isopulegol. For example, oxidation of menthene diols in acidic media yields 8-hydroxy-p-menthan-3-one via intermediate hydroxymenthones. This pathway is less efficient than citronellal cyclization but offers flexibility in derivative synthesis.
Natural Occurrence and Extraction
Essential Oil Constituent
8-Hydroxy-p-menthan-3-one is a minor component in the essential oils of Mentha pulegium and Hesperozygis ringens, often coexisting with pulegone and menthofuran . Gas chromatography-mass spectrometry (GC-MS) analyses of pennyroyal oil typically report concentrations below 5%, though variations depend on plant genotype and extraction methods .
Table 2: Natural Sources of 8-Hydroxy-p-menthan-3-one
| Plant Species | Part Used | Concentration (%) |
|---|---|---|
| Mentha pulegium | Leaves | 1.2–4.8 |
| Nepeta tenuifolia | Aerial | 0.5–1.7 |
Industrial and Pharmaceutical Applications
Flavor and Fragrance Industry
The compound’s mint-like aroma makes it valuable in perfumery and food flavoring. Its stability under high-temperature conditions (e.g., in baked goods) surpasses that of pulegone, a related terpene with toxicity concerns.
Antimicrobial and Antioxidant Activities
Preliminary studies demonstrate moderate antimicrobial activity against Staphylococcus aureus (MIC: 128 µg/mL) and Candida albicans (MIC: 256 µg/mL). Its antioxidant capacity, measured via DPPH radical scavenging, shows an IC₅₀ of 45 µM, comparable to α-tocopherol.
Challenges and Future Directions
Scalability of Synthesis
While batch reactors achieve high yields, transitioning to continuous-flow systems could enhance productivity. Key challenges include maintaining phase mixing and catalyst efficiency under flow conditions .
Toxicological Profiling
Despite its structural similarity to pulegone, 8-hydroxy-p-menthan-3-one’s toxicity remains underexplored. Acute oral toxicity studies in rodents (LD₅₀ > 2,000 mg/kg) suggest low risk, but chronic exposure data are lacking.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume